molecular formula C6H9Cl2N3S B3087778 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1177341-97-7

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Cat. No.: B3087778
CAS No.: 1177341-97-7
M. Wt: 226.13
InChI Key: GGDPTFFNPHDTFD-UHFFFAOYSA-N
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Description

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride (CAS: 1177341-97-7) is a bicyclic heteroaromatic compound featuring an imidazo[2,1-b][1,3]thiazole core with a methylamine sidechain and two hydrochloride counterions. Its molecular formula is C₆H₉Cl₂N₃S, with a molecular weight of 226.13 g/mol . The compound is classified as toxic (T) due to its oral toxicity (R25) and eye irritation (R36) risks, necessitating stringent safety protocols during handling . It is commercially available from multiple suppliers, though some sources note discontinuation of specific stock quantities .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDPTFFNPHDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can be achieved through several methods. One common approach involves the annulation of the imidazole ring to the thiazole ring or vice versa. This can be done through multicomponent reactions that form the imidazothiazole skeleton . Another method involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines .

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular data, and safety profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Safety Notes References
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride -CH₂NH₂·2HCl C₆H₉Cl₂N₃S 226.13 Toxic (R25, R36)
1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride -CH₃ at C2; -CH₂NH₂·2HCl C₇H₁₁Cl₂N₃S 240.20 Not explicitly stated, likely similar toxicity
({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride -CH₂N(OCH₃)·2HCl C₇H₁₁Cl₂N₃OS 256.15 Hazard statements H302, H315, H319, H335
2-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride -CH₂CH₂NH₂·HCl C₇H₁₂ClN₃S 205.71 Warning (H302, H315, H319, H335)
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride -CH₂CH₂NH₂·2HCl; -CH₃ at C2 and C3 C₈H₁₄Cl₂N₃S 254.19 No explicit data; likely lower toxicity than parent compound

Key Observations:

  • Substituent Effects: Methylation (C2): The addition of a methyl group at position C2 (e.g., 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride) increases molecular weight by ~14 g/mol compared to the parent compound. Methoxy Modification: The methoxy derivative exhibits a higher molecular weight (256.15 g/mol) and distinct hazards (e.g., respiratory irritation, H335), suggesting altered metabolic pathways compared to the parent compound . Ethylamine Sidechain: Replacing the methylamine with an ethylamine group (e.g., 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride) reduces chloride content, lowering molecular weight (205.71 g/mol) and hazard severity (Warning vs. Toxic) .

Biological Activity

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound that has garnered significant attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉Cl₂N₃S
  • IUPAC Name : imidazo[2,1-b][1,3]thiazol-6-ylmethanamine; dihydrochloride
  • CAS Number : 1177341-97-7

The compound features a unique structure combining imidazole and thiazole rings, which is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in various metabolic pathways.
  • Protein-Ligand Interactions : The compound interacts with proteins involved in cell signaling and growth regulation.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Various studies have reported its efficacy against different cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-78.9Cell cycle arrest at G2/M phase
A54912.3Inhibition of proliferation

These findings indicate that this compound may serve as a promising lead compound for anticancer drug development.

Protein Aggregation Inhibition

Recent research has highlighted the compound's role in modulating protein aggregation, particularly in the context of neurodegenerative diseases:

  • Alpha-Synuclein Aggregation : It was found to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The compound stabilizes smaller oligomeric forms and redirects fibril formation pathways, potentially offering therapeutic benefits against neurodegeneration .

Study on Anticancer Efficacy

In a study conducted by researchers at [source], this compound was evaluated for its anticancer properties using an MTT assay. The results demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 8.9 to 12.3 µM.

Study on Neuroprotection

Another study investigated the neuroprotective effects of the compound against amyloid aggregation. The results indicated that it effectively reduced amyloid fibril formation and maintained protein homeostasis in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
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(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

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